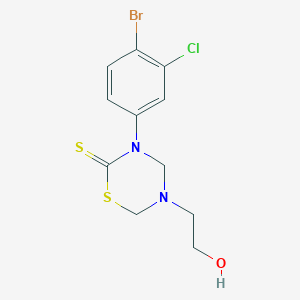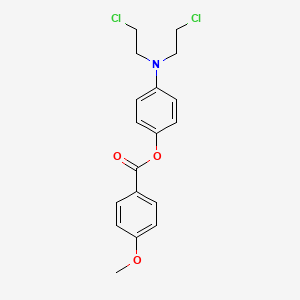![molecular formula C16H16N4O2 B14716336 N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide CAS No. 13666-95-0](/img/structure/B14716336.png)
N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazene linkage between two phenylene groups, each substituted with an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide typically involves the reaction of 1,2-phenylenediamine with acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent like dichloromethane and stirred at room temperature for several hours. The product is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules .
Industry: In the industrial sector, N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used in the production of polymers and as a stabilizer in various chemical processes .
Mecanismo De Acción
The mechanism of action of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene linkage allows the compound to act as a redox-active agent, participating in electron transfer reactions. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- N,N’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- N,N’-[(1,2-Ethanediylbis(oxy-2,1-phenylene)]diacetamide
- N,N’-[(4-Nitro-1,2-phenylene)diacetamide
Uniqueness: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is unique due to its diazene linkage, which imparts distinct redox properties and enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various research applications .
Propiedades
Número CAS |
13666-95-0 |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-[2-[(2-acetamidophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) |
Clave InChI |
RITMDVTUOPBKMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



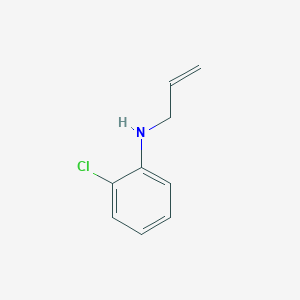
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
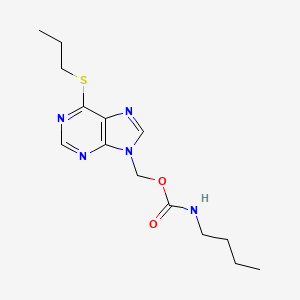
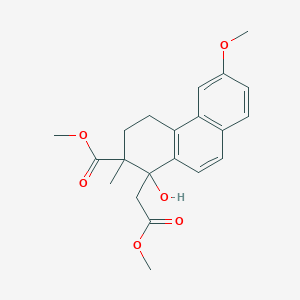
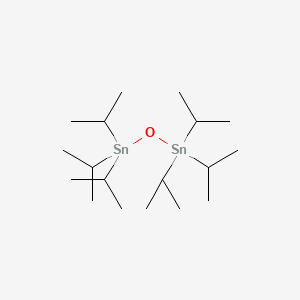

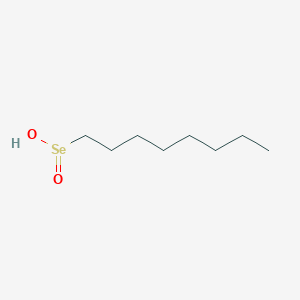
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)

